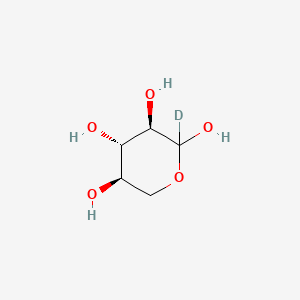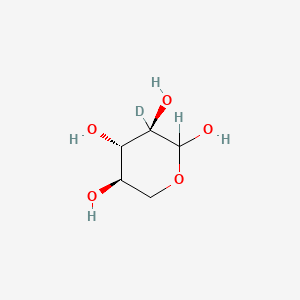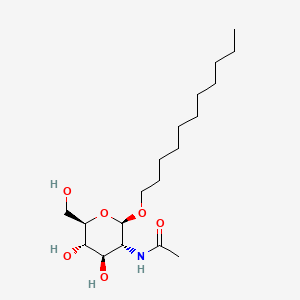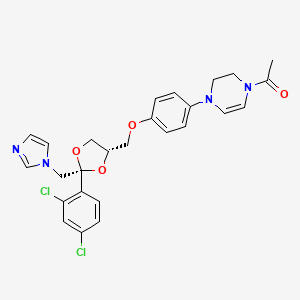
P-クレゾール-D7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Cresol-D7 is a compound with the molecular formula C7H8O . It is a deuterated form of p-cresol, which is an end-product of protein breakdown . P-Cresol-D7 is synthesized by the conversion of para-Hydroxyphenylacetic acid (p-HPA) by the HpdBCA enzyme complex .
Molecular Structure Analysis
The molecular structure of P-Cresol-D7 consists of a benzene ring with a hydroxyl group and a methyl group attached to it . The exact mass of P-Cresol-D7 is 115.101452096 g/mol .
Chemical Reactions Analysis
P-Cresol-D7 is a product of the decarboxylation of para-Hydroxyphenylacetic acid (p-HPA), mediated by the HpdBCA enzyme complex . The specific chemical reactions involving P-Cresol-D7 are not well-documented in the literature.
Physical And Chemical Properties Analysis
P-Cresol-D7 has a molecular weight of 115.18 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area of P-Cresol-D7 is 20.2 Ų . The complexity of P-Cresol-D7, as computed by Cactvs 3.4.8.18, is 62.8 .
科学的研究の応用
心臓および腎臓病のバイオマーカー
P-クレゾール硫酸塩は、P-クレゾールの誘導体であり、慢性腎臓病の重症度に応じて血清中のレベルが上昇する結合型尿毒症毒素の1つです。 そのため、臨床調査の標準として使用されています . P-クレゾールの毒性は、心臓病など、P-クレゾールの増加を示す多くの臨床症状に関連付けられています .
自閉症研究
自閉症の子供では、P-クレゾールのレベルが上昇しているという証拠があります . これは、P-クレゾールが自閉症のバイオマーカーとして使用される可能性があることを示唆していますが、この分野ではさらなる研究が必要です。
アルキル化反応
P-クレゾールは、アルキル化反応に使用されます。 たとえば、tert-ブチルアルコールとアルキル化して、2-tert-ブチル-4-メチルフェノールを合成することができます . この化合物は、多くの種類のファインケミカル、食品業界の添加剤、UV吸収剤、重合阻害剤の調製に幅広く応用されています .
中枢神経系(CNS)疾患
P-クレゾール硫酸塩は、タンパク質結合型尿毒症毒素であり、腎機能の低下や加齢に伴って蓄積し、中枢神経系(CNS)疾患と密接に関連しています .
ファインケミカルの合成
2-tert-ブチル-4-メチルフェノール(2-TBM)の効率的な合成は、多くの種類のファインケミカルの調製におけるその大きな用途のために重要な反応です .
食品業界の添加剤
2-tert-ブチル-4-メチルフェノールは、P-クレゾールのアルキル化によって生成された生成物であり、食品業界の添加剤として使用されます .
UV吸収剤
2-tert-ブチル-4-メチルフェノールは、UV吸収剤の製造に使用されています .
重合阻害剤
作用機序
Target of Action
P-Cresol, the parent compound of P-Cresol-D7, primarily targets bacterial cell membranes . It is used as a bactericide and disinfectant . The compound has a significant effect on the viability of intestinal bacteria .
Mode of Action
P-Cresol interacts with bacterial cell membranes, causing physical damage . This interaction inhibits the growth of bacteria, providing P-Cresol with its bactericidal and disinfectant properties .
Biochemical Pathways
P-Cresol is produced from the microbial putrefaction of the aromatic amino acid tyrosine in the colon . The main contributing bacteria are aerobes, mainly enterobacteria, but also anaerobes like Clostridium perfringens . In the presence of P-Cresol, the metabolic profile of competitive co-cultures revealed that acetate, alanine, butyrate, isobutyrate, p-cresol, and p-hydroxyphenylacetate were the main metabolites responsible for differentiating the parent strain C. difficile from a defined mutant deficient in p-cresol production .
Pharmacokinetics
P-Cresol is absorbed across the respiratory and gastrointestinal tract and through the intact skin . It is mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . At physiological pH, the conjugated metabolites are ionized to a greater extent than the parent compound, which reduces renal reabsorption and increases elimination with the urine . In addition to urinary excretion, cresols are excreted in the bile, but most undergo enterohepatic circulation .
Result of Action
The production of P-Cresol has an effect on the viability of intestinal bacteria as well as the major metabolites produced in vitro . It suppresses transcript levels of gut hormones and regulates small intestinal transit in mice . It also induces cellular senescence in dental pulp stem cells, which may demonstrate the changes in aging dental pulp .
Action Environment
Environmental factors might contribute to the action of P-Cresol. The liver cytochrome P450 metabolizes toluene to benzyl alcohol, but also to o-cresol and p-cresol . Furthermore, gastric acid suppression by omeprazole promotes protein malabsorption and fermentation, resulting in an increase of p-cresol production and excretion .
将来の方向性
Future research could focus on identifying inhibitors of p-cresol production, which could lead to therapeutics that help restore colonisation resistance and reduce the likelihood of Clostridioides difficile infection relapse . Additionally, the role of p-cresol in cardiovascular disease in patients with chronic kidney disease could be further explored .
特性
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does p-cresol-d7 interact with dopamine β-monooxygenase (DβM) and what are the downstream effects?
A1: P-cresol-d7 acts as a substrate for DβM, but also inhibits the enzyme in a mechanism-based manner. [] This means that p-cresol-d7 undergoes catalytic transformation by DβM, but during this process, it inactivates the enzyme, preventing further catalytic activity. The research shows that p-cresol-d7 exhibits a significant solvent isotope effect (D(kcat) = 5.2 and D(kcat/Km) = 3.1) during turnover, suggesting that hydrogen atom abstraction from p-cresol-d7 is a key step in the catalytic mechanism. [] This is further supported by the observation that p-cresol, lacking the deuterium substitution, inactivates DβM similarly to p-cresol-d7, indicating that the methyl group is not crucial for inhibition. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[2-13C]xylose](/img/structure/B584055.png)
![L-[2-13C]Xylose](/img/structure/B584058.png)

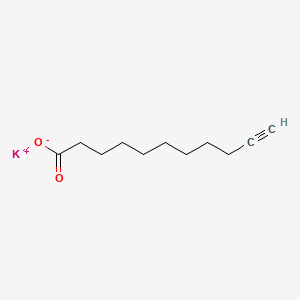

![D-[5-13C]Xylose](/img/structure/B584065.png)


